![molecular formula C15H21N3O B1335169 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol CAS No. 825608-36-4](/img/structure/B1335169.png)
1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol
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Overview
Description
Scientific Research Applications
Antibacterial Activity
Compounds with a similar structure, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . These compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method .
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been studied for their potential anticancer activity . For instance, certain compounds have been found to induce apoptosis in cancer cells .
Antioxidant Activity
Indole derivatives can also act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antipsychotic Activity
Compounds with a similar structure, such as 3-(Piperazin-1-yl)-1,2-benzothiazole, have been used as antipsychotic drug substances . They act as dopamine and serotonin antagonists .
Future Directions
The future directions for “1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, related compounds have shown antibacterial activity , suggesting potential use in treating bacterial infections.
properties
IUPAC Name |
1-indol-1-yl-3-piperazin-1-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-14(11-17-9-6-16-7-10-17)12-18-8-5-13-3-1-2-4-15(13)18/h1-5,8,14,16,19H,6-7,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYPWQGZHYYQPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol |
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